molecular formula C10H16O2 B1595241 3-Isobutoxycyclohex-2-en-1-one CAS No. 23074-59-1

3-Isobutoxycyclohex-2-en-1-one

Cat. No.: B1595241
CAS No.: 23074-59-1
M. Wt: 168.23 g/mol
InChI Key: FKJAZODXPHIGOL-UHFFFAOYSA-N
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Description

3-Isobutoxycyclohex-2-en-1-one is an organic compound with the molecular formula C10H16O2. It is a cyclohexenone derivative, characterized by the presence of an isobutoxy group attached to the cyclohexene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Mechanism of Action

Mode of Action

In this process, the compound forms a product with an anti conformation through a hemiketal−oxy-Cope type [3,3]-sigmatropic rearrangement− intramolecular aldol condensation route .

Biochemical Pathways

The compound has been used in the synthesis of cyclohexenone acids, which are core structures in many natural products and pharmaceuticals . The [3,3]-sigmatropic rearrangement approach is a convenient way to achieve regio-and stereoselective C−C and C−X bond-forming reactions in organic chemistry .

Result of Action

The compound has been used in the synthesis of cyclohexenone acids, which are core structures in many natural products and pharmaceuticals

Biochemical Analysis

Biochemical Properties

3-Isobutoxycyclohex-2-en-1-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions help in neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby reducing oxidative stress in cells . Additionally, this compound may interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the expression of genes encoding antioxidant enzymes, thereby enhancing the cellular defense mechanisms against oxidative stress . Furthermore, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound can inhibit the activity of enzymes involved in ROS production, thereby reducing oxidative damage . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in oxidative stress responses and cellular metabolism.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to a reduction in its efficacy . Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression, highlighting the importance of temporal factors in its biochemical analysis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance antioxidant defenses and reduce oxidative stress without causing significant adverse effects . At high doses, this compound may exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its beneficial effects without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress responses and cellular metabolism. The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites involved in energy production and antioxidant defenses . Understanding the metabolic pathways associated with this compound is crucial for elucidating its biochemical effects and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential aspects of its biochemical analysis. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, this compound can accumulate in specific cellular compartments, influencing its localization and activity. The distribution of the compound within tissues also affects its overall efficacy and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, this compound may localize to the mitochondria, where it can exert its effects on mitochondrial metabolism and oxidative stress responses. Understanding the subcellular localization of the compound is essential for elucidating its molecular mechanisms and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Isobutoxycyclohex-2-en-1-one can be synthesized from 1,3-cyclohexanedione. The reaction involves the use of p-toluenesulfonic acid monohydrate as a catalyst and isobutanol as the alcohol source. The reaction is typically carried out in toluene at elevated temperatures (around 110-120°C) using a Dean-Stark apparatus to remove water formed during the reaction .

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. The product is usually purified by distillation or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-Isobutoxycyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The isobutoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted cyclohexenone derivatives.

Scientific Research Applications

3-Isobutoxycyclohex-2-en-1-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-2-cyclohexen-1-one
  • 3-Phenoxy-2-cyclohexen-1-one
  • 3-(Cyclohexylamino)-2-cyclohexen-1-one

Uniqueness

3-Isobutoxycyclohex-2-en-1-one is unique due to the presence of the isobutoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This structural variation can influence the compound’s stability, solubility, and interaction with other molecules, making it a valuable compound for specific applications .

Properties

IUPAC Name

3-(2-methylpropoxy)cyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-8(2)7-12-10-5-3-4-9(11)6-10/h6,8H,3-5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKJAZODXPHIGOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC(=O)CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00177645
Record name 3-Isobutoxycyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00177645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23074-59-1
Record name 3-(2-Methylpropoxy)-2-cyclohexen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23074-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Isobutoxycyclohex-2-en-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023074591
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Isobutoxycyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00177645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-isobutoxycyclohex-2-en-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.271
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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